8-methyl-2-[(4-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
8-methyl-2-[(4-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazinones. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a triazine ring, with various substituents such as methyl and phenyl groups. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-[(4-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylamine with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate then undergoes cyclization with a triazine derivative under acidic or basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity while reducing reaction time and cost .
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-[(4-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the triazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 8-methyl-2-[(4-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-methyl-1,3,5-triazine: A similar triazine derivative with different substituents.
2,4-Diamino-6-phenyl-1,3,5-triazine: Another triazine compound with phenyl groups.
2-Chloro-4,6-diamino-1,3,5-triazine: A chlorinated triazine derivative.
Uniqueness
8-methyl-2-[(4-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific substitution pattern and the presence of both pyrimidine and triazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N5O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
8-methyl-2-(4-methylanilino)-4-phenyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H19N5O/c1-13-8-10-16(11-9-13)22-19-23-18(15-6-4-3-5-7-15)25-17(26)12-14(2)21-20(25)24-19/h3-12,18H,1-2H3,(H2,21,22,23,24) |
InChI Key |
PDHSBMFWMDOHCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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